Ethyl 4-benzyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group at the 3-position and a benzyl group at the 4-position of the pyrrole ring
Mechanism of Action
They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
The exact mechanism of action would depend on the specific structure of the compound and its interaction with biological targets. For instance, some pyrrole derivatives might interact with enzymes or receptors, altering their function and leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinase enzymes, which are crucial in regulating cellular activities such as metabolism, cell division, and apoptosis. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to reduced tumor growth . Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. For instance, this compound has been found to inhibit certain kinase enzymes, leading to downstream effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced tumor growth or improved metabolic function. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with intracellular transporters. These interactions can influence the compound’s localization and accumulation within specific tissues, thereby affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for understanding its precise role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzyl-1H-pyrrole-3-carboxylate typically involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and esterification reactions. One common method involves the following steps:
Condensation: Benzylamine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.
Esterification: The resulting pyrrole derivative is then esterified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as conductive polymers and organic semiconductors.
Biological Studies: Researchers investigate its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrrole-3-carboxylate: Lacks the benzyl group at the 4-position, resulting in different chemical properties and reactivity.
Benzyl 1H-pyrrole-3-carboxylate: Similar structure but with a benzyl ester group instead of an ethyl ester group.
4-Benzyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid derivative of the compound, which has different solubility and reactivity.
Uniqueness
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is unique due to the combination of the ethyl ester and benzyl groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate (CAS No. 352616-19-4) is a heterocyclic organic compound belonging to the pyrrole family. Its structure features a pyrrole ring substituted with an ethyl ester at the 3-position and a benzyl group at the 4-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₁₄H₁₅NO₂
- Molecular Weight : 229.27 g/mol
- Purity : Typically around 95% in commercial preparations
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, particularly kinases, which play crucial roles in cell signaling and regulation of cellular processes such as metabolism and apoptosis. By binding to the active sites of these enzymes, it can modulate their activity, potentially leading to therapeutic effects in cancer and other diseases.
- Cellular Effects : Studies indicate that this compound influences cellular signaling pathways and gene expression. For instance, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis in cancer cells, contributing to reduced tumor growth.
- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Anticancer | Inhibits tumor growth by modulating cell signaling pathways |
Antimicrobial | Effective against a range of bacteria and fungi |
Anti-inflammatory | Reduces inflammation through modulation of cytokine release |
Antioxidant | Scavenges free radicals, protecting cells from oxidative stress |
Antidiabetic | May influence glucose metabolism and insulin sensitivity |
Case Studies and Research Findings
- Antitumor Evaluations : A study evaluated the antitumor activity of various pyrrole derivatives, including this compound, against human carcinoma cell lines such as A-431 and A-549. Results indicated that this compound exhibited significant cytotoxic effects, leading to reduced cell viability and increased apoptosis .
- Enzyme Inhibition Studies : Research has shown that this compound inhibits specific kinases involved in cancer progression. This inhibition leads to altered downstream signaling pathways that are critical for tumor growth and survival .
- Antimicrobial Studies : In vitro studies demonstrated that this compound possesses substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXPNGFRGTIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724366 | |
Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352616-19-4 | |
Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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